molecular formula C8H9BrN2O B1400501 2-(Azetidin-3-yloxy)-5-bromopyridine CAS No. 1186327-93-4

2-(Azetidin-3-yloxy)-5-bromopyridine

Cat. No. B1400501
M. Wt: 229.07 g/mol
InChI Key: MMRNQLTXIVQONY-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-yloxy)-5-bromopyridine” is a chemical compound. It has a molecular weight of 265.54 . It is a solid substance .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The InChI code for “2-(Azetidin-3-yloxy)-5-bromopyridine” is 1S/C8H10BrClN2O . The molecular formula is C8H10BrClN2O .


Chemical Reactions Analysis

Azetidines have been synthesized through various methods including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .


Physical And Chemical Properties Analysis

“2-(Azetidin-3-yloxy)-5-bromopyridine” is a solid substance . It is stored at room temperature .

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activity

A derivative of 2-(Azetidin-3-yloxy)-5-bromopyridine was synthesized and evaluated for antibacterial and antifungal activity, showing promising results (Rao, Prasad, & Rao, 2013).

Antineoplastic Activity

Azetidin-2-one, a structural component related to 2-(Azetidin-3-yloxy)-5-bromopyridine, was identified for its medicinal properties, particularly in conjugates displaying antineoplastic activity against breast cancer cell lines (Rane et al., 2015).

Synthesis for Nicotinic Receptor Ligands

The compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, related to 2-(Azetidin-3-yloxy)-5-bromopyridine, was synthesized for potential use as a ligand for nicotinic receptors (Karimi & Långström, 2002).

Stereoselective Synthesis in Medicinal Chemistry

Research on 2-(2-mesyloxyethyl)azetidines, closely related to 2-(Azetidin-3-yloxy)-5-bromopyridine, explored their use in the stereoselective preparation of new azaheterocycles, significant for medicinal chemistry applications (Mollet et al., 2011).

Potential Elastase Inhibitors

Compounds related to 2-(Azetidin-3-yloxy)-5-bromopyridine were investigated for their potential as transient inhibitors of elastase, an enzyme, suggesting applications in biochemistry (Beauve et al., 1999).

Antibacterial Properties

Another study synthesized related compounds for their potential antibacterial properties, exploring their potential as new classes of antibiotics (Woulfe & Miller, 1985).

Synthesis for Drug Development

A practical synthesis of a compound similar to 2-(Azetidin-3-yloxy)-5-bromopyridine was developed, showing significant improvements in yield and purity, important for drug development (Alabanza et al., 2013).

Safety And Hazards

The safety information available indicates that “2-(Azetidin-3-yloxy)-5-bromopyridine” has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-(azetidin-3-yloxy)-5-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRNQLTXIVQONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)-5-bromopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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